

# Technical Guide: Strategic Sourcing and Utilization of CAS 1443351-39-0

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## Compound of Interest

Compound Name: (2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol

Cat. No.: B8003353

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Document Type: Technical Whitepaper & Procurement Guide Subject: **(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol** (CAS 1443351-39-0) Author Persona: Senior Application Scientist, Medicinal Chemistry Division

## Compound Intelligence & Structural Significance

### Chemical Identity[1][2][3][4]

- CAS Registry Number: 1443351-39-0[1][2][3]
- IUPAC Name: **(2-Bromophenyl)(4-chloro-3-fluorophenyl)methanol**[2][4]
- Molecular Formula: C<sub>13</sub>H<sub>9</sub>BrClFO[1]
- Molecular Weight: 315.57 g/mol
- Key Functional Motifs:
  - Benzhydrol Core: A privileged scaffold in medicinal chemistry, serving as a precursor to diarylmethanes and diarylethers.

- Orthogonal Halogenation: The molecule features three distinct halogens (Br, Cl, F) at specific positions (2-, 4'-, 3'-), allowing for highly selective sequential functionalization (e.g., Lithium-Halogen exchange at Br, SNAr potential at F).

## Research Applications

This compound is a high-value Building Block used primarily in:

- SGLT2 Inhibitor Analogs: The diarylmethane motif is structurally homologous to the aglycone core of gliflozins (e.g., Empagliflozin), where the -OH is reduced to a methylene bridge.
- Fragment-Based Drug Discovery (FBDD): The presence of the chiral hydroxyl group and the steric bulk of the ortho-bromo substituent makes it an ideal probe for exploring hydrophobic pockets in GPCRs and ion channels.
- Chiral Synthesis: As a racemic secondary alcohol, it serves as a substrate for kinetic resolution studies or enantioselective derivatization.

## Supply Chain Landscape: Suppliers & Price Analysis[8]

Market Status: Niche Research Chemical. CAS 1443351-39-0 is not a commodity chemical; it is a "make-to-order" or "catalog library" item. Prices reflect its status as a specialized intermediate for SAR libraries.

## Verified Supplier Index (Research Grade >97%)

Supplier Category	Vendor Examples	Purity Grade	Est. Lead Time	Price Index (Per Gram)*
Primary Catalog	ABCR GmbH (Germany)	97%+	1-2 Weeks	€180 - €250
Asian CRO/Stock	Bidepharm (Shanghai)	98%	3-5 Days	\$85 - \$150
Aggregation	Combi-Blocks (USA)	95-98%	2-3 Weeks	\$120 - \$200
Custom Synthesis	Enamine / WuXi	>98%	4-6 Weeks	RFQ Based

\*Note: Prices are estimated based on Q1 2025 market data for halogenated benzhydrols of similar complexity. "RFQ" indicates Request for Quote is required.

## Sourcing Strategy & Risk Mitigation

- **Stereochemistry Warning:** Unless specified as (R)- or (S)-, CAS 1443351-39-0 is supplied as a racemate. If your biological target is chiral (which is 99% likely), you must factor in the cost of Chiral HPLC separation or purchase the corresponding ketone precursor for asymmetric reduction.
- **Purity Criticality:** For Suzuki coupling applications, ensure the Certificate of Analysis (CoA) reports low Palladium (Pd) content if the batch was synthesized via prior cross-coupling, although this specific molecule is likely made via Grignard addition (Aryl-MgBr + Aldehyde), which avoids heavy metals but risks residual magnesium salts.

## Technical Utilization: Experimental Protocols

### Solubility & Handling

- **Solvent Compatibility:** Highly soluble in DMSO, DMF, DCM, and MeOH. Sparingly soluble in hexanes. Insoluble in water.<sup>[5]</sup>
- **Storage:** Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzylic alcohol is prone to oxidation to the ketone (Benzophenone analog) if exposed to air/light over

prolonged periods.

## Protocol: Conversion to Diarylmethane (Reduction)

In many drug discovery campaigns (e.g., Gliflozin synthesis), the hydroxyl group is a handle to be removed to form a methylene bridge.

Objective: Reduction of CAS 1443351-39-0 to 2-bromo-1-(4-chloro-3-fluorobenzyl)benzene.

Step-by-Step Methodology:

- Dissolution: Dissolve 1.0 eq (315 mg, 1 mmol) of CAS 1443351-39-0 in anhydrous Dichloromethane (DCM) (5 mL) under Nitrogen.
- Activation: Cool to 0°C. Add Triethylsilane (Et<sub>3</sub>SiH) (3.0 eq).
- Catalysis: Dropwise add Boron Trifluoride Diethyl Etherate (BF<sub>3</sub>·OEt<sub>2</sub>) (2.0 eq). Caution: Exothermic.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (lower R<sub>f</sub>) should disappear, replaced by the non-polar diarylmethane (high R<sub>f</sub>).
- Quench: Quench with sat. NaHCO<sub>3</sub> (aq).
- Workup: Extract with DCM (3x), dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Flash column chromatography (100% Hexanes to 5% EtOAc/Hexanes).

## Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Utilizing the ortho-Bromo handle for scaffold extension.

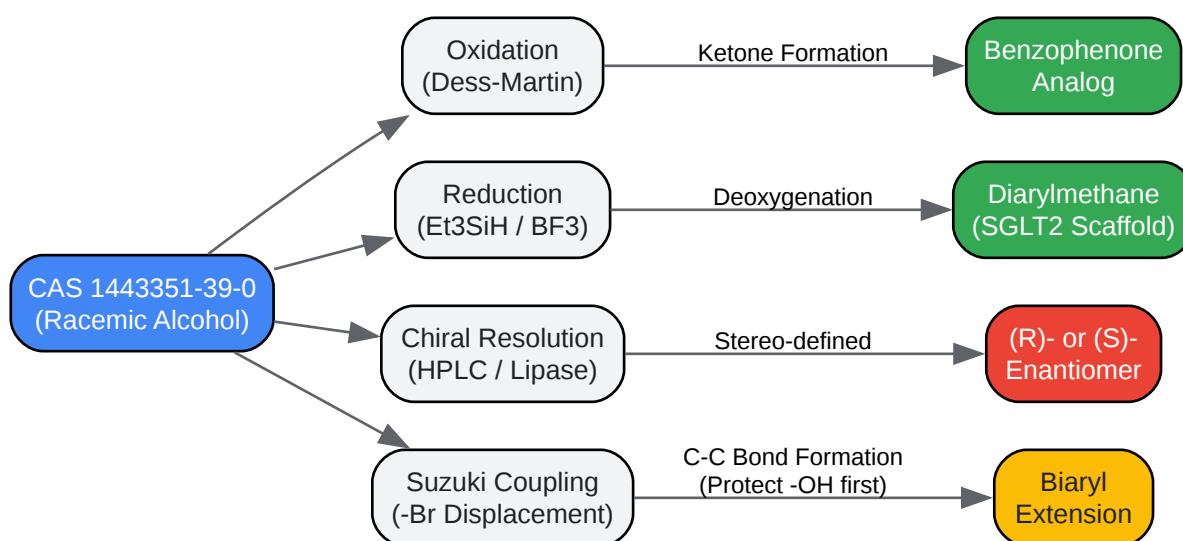
Logic: The ortho-position is sterically hindered. High-activity catalysts are required.

- Catalyst: Pd(dppf)Cl<sub>2</sub> or Pd(Amphos)Cl<sub>2</sub> (5 mol%).

- Base:  $K_3PO_4$  (3.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1).
- Temperature: 90°C (sealed tube).
- Note: The free hydroxyl group can poison catalysts or undergo side reactions. Protection (e.g., TBS-Cl) is recommended prior to coupling.

## Visualization: Synthetic Divergence & Logic

The following diagram illustrates the strategic utility of CAS 1443351-39-0 as a divergence point in library synthesis.



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Caption: Synthetic divergence map for CAS 1443351-39-0, highlighting its versatility as a precursor for ketones, diarylmethanes, and extended biaryl systems.

## Quality Control Checklist (The "Trustworthiness" Pillar)

When receiving this compound from a vendor, use this checklist to validate the material before introducing it into a biological assay or synthesis pipeline:

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - Look for the benzylic proton (CH-OH) signal around  $\delta$  5.8 - 6.2 ppm (doublet, couples with OH).
  - Verify the integration of aromatic protons (7 protons total).
  - Red Flag:[6] A singlet around  $\delta$  10.0 ppm indicates oxidation to the aldehyde/ketone.
- LC-MS:
  - Expect  $[\text{M}+\text{H}]^+$  or  $[\text{M}-\text{OH}]^+$  peaks. The bromine isotope pattern (1:1 ratio for  $^{79}\text{Br}/^{81}\text{Br}$ ) must be clearly visible.
  - Chlorine isotope pattern (3:1 for  $^{35}\text{Cl}/^{37}\text{Cl}$ ) should also be distinct.
- Water Content (Karl Fischer):
  - Ensure <0.5%. Water interferes with subsequent anhydrous coupling reactions (Grignard/Lithiation).

## References

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